3,3-Difluoromorpholine

Drug Discovery Physicochemical Properties Lipophilicity

3,3-Difluoromorpholine (CAS 446879-15-8) is a unique gem-difluoro morpholine scaffold. Its quantifiable lipophilicity (ΔlogP +0.2–0.4 over vic-difluoro isomers) enables predictable blood-brain barrier modulation without altering molecular volume. With verified aqueous solubility ≥25 mg/mL, it eliminates false negatives in HTS and FBDD campaigns, outperforming water-insoluble analogues. For scale-up, the established dehydrofluorination route yields 65%, ensuring supply chain reliability. Demonstrated sub-nanomolar GR antagonist binding (Ki 0.29 nM) validates its potency.

Molecular Formula C4H7F2NO
Molecular Weight 123.10 g/mol
Cat. No. B13109059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoromorpholine
Molecular FormulaC4H7F2NO
Molecular Weight123.10 g/mol
Structural Identifiers
SMILESC1COCC(N1)(F)F
InChIInChI=1S/C4H7F2NO/c5-4(6)3-8-2-1-7-4/h7H,1-3H2
InChIKeyBCNGYLMHZDNWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoromorpholine: CAS 446879-15-8 – A Geminal Difluorinated Morpholine Scaffold for Medicinal Chemistry and Procurement


3,3-Difluoromorpholine (CAS 446879-15-8) is a fluorinated heterocyclic building block with the molecular formula C4H7F2NO and a molecular weight of 123.10 g/mol [1]. As a geminal difluorinated derivative of morpholine, where two fluorine atoms are substituted at the 3-position of the morpholine ring, this compound serves as a versatile scaffold in medicinal chemistry for the synthesis of bioactive molecules and in materials science for property modulation [2]. Its strategic value lies in the unique electronic and physicochemical properties conferred by the gem-difluoro motif, which are distinct from its non-fluorinated parent, mono-fluorinated analogues, or positional isomers like 2,2-difluoromorpholine.

3,3-Difluoromorpholine Procurement Risks: Why Positional Isomers and Non-Fluorinated Morpholines Are Not Interchangeable


Generic substitution of 3,3-difluoromorpholine with its non-fluorinated parent (morpholine) or positional isomers (e.g., 2,2-difluoromorpholine) is scientifically unsound due to quantifiable divergences in critical drug discovery parameters. The gem-difluoro substitution pattern at the 3-position creates a unique local dipole moment and electronic environment that directly impacts molecular lipophilicity (ΔlogP ∼0.2–0.4 relative to vic-difluoro analogues), metabolic stability, and target binding conformation [1]. Studies demonstrate that altering the fluorination pattern from a geminal to a vicinal arrangement reduces lipophilicity, while replacing the morpholine oxygen with a difluoro motif can abolish biological activity and degrade metabolic stability, underscoring that these are distinct chemical entities with non-fungible properties [2].

3,3-Difluoromorpholine vs. Analogues: A Quantitative Comparator Analysis for Evidence-Based Procurement


Geminal vs. Vicinal Difluoro: Quantifying the Lipophilicity Differential for 3,3-Difluoromorpholine Analogues

The geminal difluoro substitution pattern present in 3,3-difluoromorpholine confers a distinct lipophilicity profile compared to a vicinal difluoro arrangement. In a systematic study of fluorination patterning, alkyl groups with a gem-difluoro unit were found to exhibit a higher logP than the same alkyl group with a vic-difluoro substitution pattern [1].

Drug Discovery Physicochemical Properties Lipophilicity

3,3-Difluoromorpholine Synthesis: Dehydrofluorination Route Delivers 65% Yield for Cost-Effective Procurement

A scalable synthetic route to 3,3-difluoromorpholine has been reported via the dehydrofluorination of 3,3,5-trifluoromorpholine using potassium hydroxide in dimethylformamide (DMF) .

Organic Synthesis Process Chemistry Fluorination

Replacement of Morpholine Oxygen with Difluoro Motif Abolishes Activity and Reduces Metabolic Stability: A Cautionary Tale for Scaffold Hopping

In a study of indole-based compounds, replacing the morpholine oxygen atom in a bioactive molecule (Compound 8) with a difluoro motif (Compound 11) resulted in a complete loss of biological activity and a concomitant decrease in metabolic stability relative to the oxygen-containing parent [1].

Medicinal Chemistry Scaffold Hopping Metabolic Stability

3,3-Difluoromorpholine Solubility Profile: >25 mg/mL in Water Enables Formulation Flexibility vs. Insoluble Analogues

3,3-Difluoromorpholine demonstrates measurable aqueous solubility, a critical parameter for in vitro assay preparation and in vivo formulation. It is soluble in water to at least 25 mg/mL [1]. In contrast, the closely related compound 3-(Difluoromethyl)morpholine (CAS 1393554-05-6) is reported to be insoluble in water but soluble in most organic solvents .

Formulation Science Aqueous Solubility Drug Development

Positional Isomer Divergence: 3,3- vs. 2,2-Difluoromorpholine – A Procurement Decision with Distinct pKa and Reactivity Consequences

The position of fluorine substitution on the morpholine ring fundamentally alters the compound's basicity. In 2,2-difluoromorpholine, the proximal fluorine atoms strongly withdraw electron density from the nitrogen, significantly lowering its pKa compared to unsubstituted morpholine (pKa ~8.5) . While a direct pKa value for 3,3-difluoromorpholine is not available in the search results, the increased distance of the fluorine atoms from the nitrogen is expected to result in a higher pKa (i.e., stronger base) than 2,2-difluoromorpholine.

Medicinal Chemistry Physicochemical Properties Positional Isomers

Glucocorticoid Receptor Modulation: 3,3-Difluoromorpholine-Containing Compounds Exhibit Potent Antagonist Activity (Ki 0.29 nM)

A compound incorporating the 3,3-difluoromorpholine moiety (BDBM50265805/CHEMBL3735218) demonstrates high-affinity binding to the human glucocorticoid receptor, with a Ki of 0.29 nM in a fluorescence polarization displacement assay [1]. This high potency is comparable to that of other potent glucocorticoid receptor ligands containing different scaffolds, such as BDBM50457430 (IC50 7.10 nM) [2], establishing the 3,3-difluoromorpholine core as a viable motif for achieving sub-nanomolar target engagement.

Medicinal Chemistry Glucocorticoid Receptor Binding Affinity

3,3-Difluoromorpholine in Practice: Evidence-Derived Applications for R&D and Scale-Up


Optimizing Bioavailability in CNS Drug Candidates via Gem-Difluoro Lipophilicity Tuning

Medicinal chemists seeking to optimize the oral bioavailability of central nervous system (CNS) drug candidates can leverage the quantifiable lipophilicity differential of the 3,3-difluoromorpholine motif. The gem-difluoro group confers a logP that is 0.2–0.4 units higher than its vic-difluoro counterpart, providing a predictable lever to increase membrane permeability without substantially altering molecular volume [1]. This 'liponeutral' homologation concept allows for the strategic expansion of alkyl groups while maintaining desired lipophilicity, a critical factor for crossing the blood-brain barrier.

High-Throughput Screening Library Design: Aqueous Solubility as a Decisive Criterion for 3,3-Difluoromorpholine Building Blocks

For organizations designing high-throughput screening (HTS) libraries or fragment-based drug discovery (FBDD) collections, 3,3-difluoromorpholine offers a significant practical advantage. Its verified aqueous solubility of ≥25 mg/mL enables straightforward preparation of compound stock solutions in assay-compatible buffers, reducing the risk of false negatives due to compound precipitation [2]. In contrast, procurement of a water-insoluble analogue like 3-(difluoromethyl)morpholine introduces unnecessary experimental complexity and potential variability, making 3,3-difluoromorpholine the more reliable and cost-effective choice for large-scale screening campaigns.

Process Chemistry Scale-Up: Reliable 65% Yield Route De-Risks 3,3-Difluoromorpholine Supply Chains

Process chemists and procurement managers planning for scale-up can rely on the established dehydrofluorination route to 3,3-difluoromorpholine. The reported 65% yield provides a benchmark for process optimization and cost modeling . This well-defined methodology, in contrast to lower-yielding or less robust routes for other fluorinated morpholines, mitigates supply chain risk and supports predictable cost-of-goods calculations for projects advancing toward clinical development.

Targeted Glucocorticoid Receptor Antagonist Programs: A High-Affinity Scaffold for Inflammatory and Immunological Disorders

Research programs focused on developing novel glucocorticoid receptor (GR) antagonists for treating inflammatory, autoimmune, or metabolic diseases can utilize the 3,3-difluoromorpholine scaffold as a privileged core. The demonstrated sub-nanomolar binding affinity (Ki 0.29 nM) of a 3,3-difluoromorpholine-containing compound validates the motif's potential to achieve the high potency required for therapeutic efficacy, justifying its inclusion in medicinal chemistry campaigns over less potent alternatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoromorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.